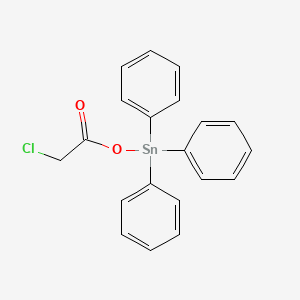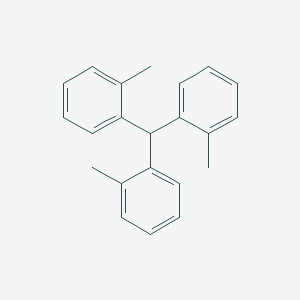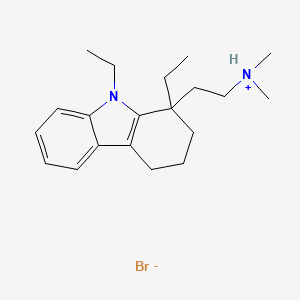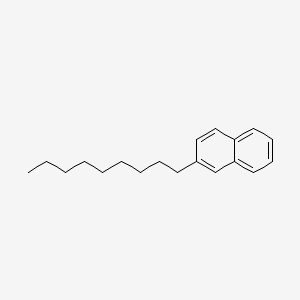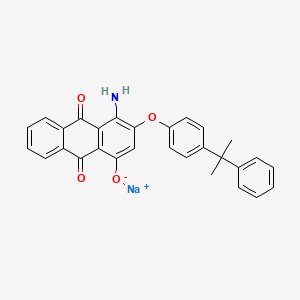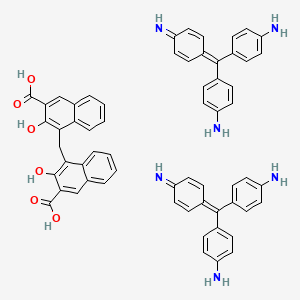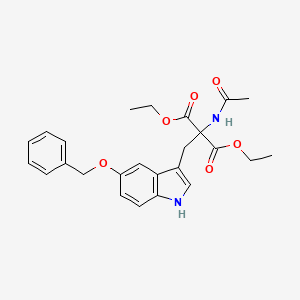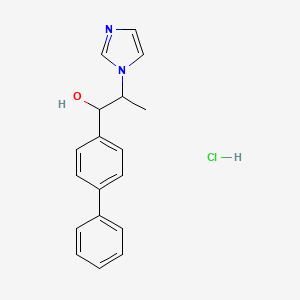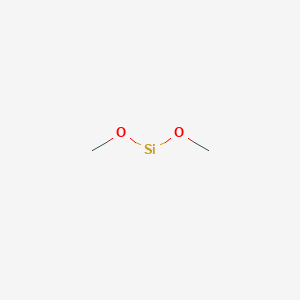
Dimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxysilane is an organosilicon compound with the chemical formula C₂H₈O₂Si . It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. The compound is characterized by its two methoxy groups attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxysilane can be synthesized through several methods. One common method involves the reaction of monosilane (SiH₄) with methanol (CH₃OH) in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methanol. This process involves heating silicon in the presence of methanol and a catalyst, resulting in the formation of this compound along with other by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxanes.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, often involving the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Scientific Research Applications
Dimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of siloxanes and other silicon-containing compounds.
Biology: this compound is employed in the modification of surfaces for biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: This compound is utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of dimethoxysilane involves its ability to form covalent bonds with other molecules. The methoxy groups can hydrolyze to form silanols, which can then react with other silanol-containing compounds to form siloxane bonds. This reactivity makes this compound a valuable reagent in the synthesis of various silicon-based materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethoxysilane include:
- Dimethylthis compound
- Methylphenylthis compound
- Diphenylthis compound
- Diethoxydimethylsilane
Uniqueness
This compound is unique due to its simple structure and high reactivity. Its two methoxy groups make it a versatile reagent in various chemical reactions, allowing for the synthesis of a wide range of silicon-containing compounds. Additionally, its ability to form strong covalent bonds with other molecules makes it valuable in the development of advanced materials and technologies .
Properties
CAS No. |
5314-52-3 |
|---|---|
Molecular Formula |
C2H6O2Si |
Molecular Weight |
90.15 g/mol |
InChI |
InChI=1S/C2H6O2Si/c1-3-5-4-2/h1-2H3 |
InChI Key |
UXFBJATYVZPQTG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


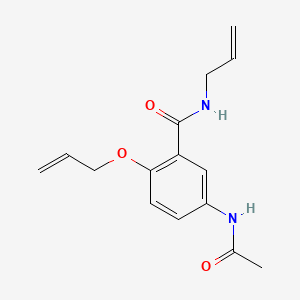
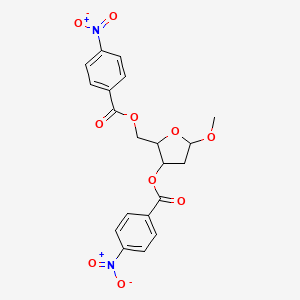

![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
